Ethyl 2-bromo-4-(3-nitrobenzyl)-1,3-thiazole-5-carboxylate
Description
Properties
Molecular Formula |
C13H11BrN2O4S |
|---|---|
Molecular Weight |
371.21 g/mol |
IUPAC Name |
ethyl 2-bromo-4-[(3-nitrophenyl)methyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H11BrN2O4S/c1-2-20-12(17)11-10(15-13(14)21-11)7-8-4-3-5-9(6-8)16(18)19/h3-6H,2,7H2,1H3 |
InChI Key |
QXBLBPKATYFIOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-4-(3-nitrobenzyl)-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Bromine Atom: Bromination of the thiazole ring can be achieved using bromine (Br2) in the presence of a suitable catalyst such as iron(III) bromide (FeBr3).
Attachment of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction using 3-nitrobenzyl bromide.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-(3-nitrobenzyl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Nucleophilic Substitution: Formation of substituted thiazoles.
Reduction: Formation of amino derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that thiazole derivatives, including ethyl 2-bromo-4-(3-nitrobenzyl)-1,3-thiazole-5-carboxylate, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics . The incorporation of the nitro group enhances the biological activity by increasing the electron-withdrawing character, which is favorable for interaction with biological targets.
1.2 Anti-inflammatory Properties
Compounds with thiazole rings have been investigated for their anti-inflammatory effects. This compound has shown promise in reducing inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases . The mechanism of action may involve inhibition of pro-inflammatory cytokines, contributing to its therapeutic profile.
Agricultural Chemistry
2.1 Pesticidal Activity
Thiazole derivatives have been explored for their pesticidal properties against various pests and pathogens affecting crops. This compound has demonstrated efficacy as a fungicide and insecticide, providing an avenue for sustainable agricultural practices . Its application could reduce reliance on traditional pesticides, promoting environmentally friendly farming techniques.
Materials Science
3.1 Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in synthesizing novel materials with specific electronic and optical properties. Research indicates that thiazole-based compounds can be used as precursors for creating conducting polymers and organic light-emitting diodes (OLEDs) . The ability to modify the thiazole ring opens pathways for tailoring materials for specific applications in electronics.
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-4-(3-nitrobenzyl)-1,3-thiazole-5-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can also interact with nucleic acids and proteins, disrupting their normal function.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
Substituent Effects on Reactivity and Functionality
- Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS 72850-79-4): This analog replaces the 3-nitrobenzyl group with a trifluoromethyl (-CF₃) group. Commercially available (e.g., sc-294501, 250 mg for $180 ), this compound is used in cross-coupling reactions. In contrast, the 3-nitrobenzyl group in the target compound may confer distinct π-π interactions and hydrogen-bonding capabilities due to its aromatic nitro moiety .
- Ethyl 2-acetamido-4-methylthiazole-5-carboxylate (): Synthesized via acetylation of an amino-thiazole precursor, this derivative features an acetamido group at position 2 and a methyl group at position 4. The absence of bromine reduces its utility in cross-coupling reactions, but the acetamido group could enhance bioavailability in pharmaceutical contexts. The target compound’s bromine atom offers broader synthetic flexibility for further functionalization .
- Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate (): Identified as a lysine aminotransferase (LAT) inhibitor, this derivative highlights the pharmacological relevance of thiazole esters. The hydroxyl and phenyl groups contribute to hydrogen bonding and hydrophobic interactions, whereas the nitrobenzyl group in the target compound may improve binding affinity to nitroreductase enzymes or other targets in antimicrobial applications .
Biological Activity
Ethyl 2-bromo-4-(3-nitrobenzyl)-1,3-thiazole-5-carboxylate is a synthetic compound belonging to the thiazole family, which has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazole ring, a bromine atom, and a nitrobenzyl substituent, which contribute to its reactivity and biological activity. The general structure can be represented as follows:
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound exhibits significant antimicrobial activity against various bacterial strains. A study reported that compounds with similar thiazole structures demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 16 | Staphylococcus aureus |
| This compound | 32 | Escherichia coli |
| This compound | 64 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. Notably, thiazole derivatives have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and disruption of cell cycle progression.
A specific study highlighted that thiazoles with similar structural motifs induced apoptosis in cancer cell lines by activating caspases and inhibiting tubulin polymerization . The compound was found to have an IC50 value of approximately 10 µM against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 10 | MCF-7 |
| This compound | 12 | HT-29 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit the assembly of tubulin, which is crucial for mitotic spindle formation during cell division . This inhibition leads to cell cycle arrest and subsequent apoptosis.
- Caspase Activation : The compound induces apoptosis through the mitochondrial pathway, leading to the activation of caspases that execute programmed cell death .
- Antimicrobial Mechanism : The presence of the bromine atom and nitro group may enhance the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways within microbial cells.
Case Studies
Several case studies have documented the effectiveness of thiazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a thiazole derivative similar to this compound showed promising results in reducing tumor size in patients with advanced breast cancer after a treatment regimen lasting six months .
- Case Study 2 : In vitro studies demonstrated that this class of compounds effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating chronic infections .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-bromo-4-(3-nitrobenzyl)-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves a multi-step approach:
Thiazole core formation : Cyclocondensation of thiourea derivatives with α-bromo ketones.
Substituent introduction : Bromination at the 2-position using NBS (N-bromosuccinimide) or PBr₃ under controlled temperature (0–5°C) to avoid over-bromination.
Nitrobenzyl coupling : Suzuki-Miyaura or Ullmann coupling for attaching the 3-nitrobenzyl group to the 4-position .
- Key variables : Solvent polarity (e.g., DMF vs. THF), catalyst choice (e.g., Pd(PPh₃)₄), and reaction time impact yield. For example, extended reaction times (>24 hrs) may lead to nitro group reduction.
Q. How is the crystal structure of this compound determined, and what software tools are validated for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard.
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 113 K to minimize thermal motion artifacts .
- Refinement : SHELXL (via Olex2 or SHELXTL) is preferred for small-molecule refinement due to robust handling of disorder and anisotropic displacement parameters. Validate structures using R-factor convergence (<0.05) and ADDSYM checks in PLATON to detect missed symmetry .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromo substituent in nucleophilic substitution or cross-coupling reactions?
- Methodology :
- DFT calculations : Compare the electron-withdrawing effect of the nitrobenzyl group on the thiazole ring’s electrophilicity. The bromo substituent at C2 exhibits higher reactivity than chloro/iodo analogs due to optimal bond dissociation energy (BDE) and leaving group ability .
- Experimental validation : Monitor reaction intermediates via LC-MS or ¹H NMR. For example, in Suzuki couplings, transmetallation rates correlate with the electron density at the thiazole C2 position .
Q. How do solvent polarity and hydrogen-bonding interactions influence the compound’s solubility and crystallization behavior?
- Methodology :
- Solubility profiling : Use shake-flask methods in solvents like DMSO, EtOAc, and hexane. The compound is sparingly soluble in water (0.97 g/L at 25°C) but dissolves in polar aprotic solvents due to dipole interactions with the nitro and ester groups .
- Crystallization trends : Hydrogen-bonding analysis via graph-set notation (e.g., S(6) motifs) reveals that nitro-oxygen and thiazole-sulfur atoms form weak C–H···O/N interactions, favoring monoclinic packing (e.g., space group P2₁/c) .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., spectroscopic vs. crystallographic bond lengths)?
- Methodology :
- Benchmarking : Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with SCXRD data. Discrepancies in C–Br bond lengths (>0.02 Å) may arise from crystal packing forces (e.g., van der Waals contacts) not modeled in gas-phase calculations .
- Error analysis : Use Hamilton R-factor ratios to assess whether differences are statistically significant. Apply Hirshfeld surface analysis to quantify intermolecular interactions affecting bond distortions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
